7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 878431-51-7
VCID: VC9573791
InChI: InChI=1S/C18H21ClN6O2/c1-22-6-8-24(9-7-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-4-3-5-13(19)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,21,26,27)
SMILES: CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Molecular Formula: C18H21ClN6O2
Molecular Weight: 388.8 g/mol

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 878431-51-7

Cat. No.: VC9573791

Molecular Formula: C18H21ClN6O2

Molecular Weight: 388.8 g/mol

* For research use only. Not for human or veterinary use.

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 878431-51-7

Specification

CAS No. 878431-51-7
Molecular Formula C18H21ClN6O2
Molecular Weight 388.8 g/mol
IUPAC Name 7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Standard InChI InChI=1S/C18H21ClN6O2/c1-22-6-8-24(9-7-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-4-3-5-13(19)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,21,26,27)
Standard InChI Key UBZMPTQAQRMENQ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Canonical SMILES CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

7-(3-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 878431-51-7) belongs to the purine family, characterized by a bicyclic aromatic core fused from pyrimidine and imidazole rings. Key structural features include:

  • A 3-chlorobenzyl group at the 7-position, introducing halogenated aromaticity.

  • A 4-methylpiperazinyl group at the 8-position, contributing basicity and hydrogen-bonding capacity.

  • Methyl groups at the 1- and 3-positions, enhancing lipophilicity .

The molecular formula is C₁₈H₂₁ClN₆O₂, with a molecular weight of 388.85 g/mol. Computational models predict a logP (XLogP3-AA) of 1.9, indicating moderate hydrophobicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₆O₂
Molecular Weight388.85 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds3
Topological Polar Surface Area85.7 Ų

Synthetic Methodology

Reaction Pathways

Synthesis of this compound typically involves sequential functionalization of a purine scaffold:

  • Core Formation: Starting with xanthine derivatives, alkylation at the 7-position introduces the 3-chlorobenzyl group using 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

  • Piperazinyl Substitution: Nucleophilic displacement at the 8-position with 4-methylpiperazine in polar aprotic solvents (e.g., DCM) at elevated temperatures (60–80°C).

  • Methylation: Quaternization of the 1- and 3-positions using methyl iodide or dimethyl sulfate .

Critical parameters include:

  • Temperature Control: Exothermic reactions require cooling to prevent decomposition.

  • Solvent Selection: DMF enhances nucleophilicity in alkylation steps, while DCM facilitates piperazine coupling.

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >95% purity, verified via HPLC.

Table 2: Synthetic Optimization Parameters

StepReagentSolventTemperatureYield (%)
13-Chlorobenzyl chlorideDMF25°C72
24-MethylpiperazineDCM70°C65
3Methyl iodideTHF0°C → RT88

Chemical Reactivity and Stability

Functional Group Transformations

The compound exhibits reactivity patterns consistent with purine derivatives:

  • Oxidation: The xanthine core undergoes oxidation at C2 and C6 positions with KMnO₄, forming uric acid analogs.

  • Nucleophilic Substitution: The 8-piperazinyl group participates in SN2 reactions, enabling further derivatization (e.g., acetylation with acetic anhydride) .

  • Aromatic Electrophilic Substitution: The chlorobenzyl group directs electrophiles to meta positions, though steric hindrance limits reactivity.

Stability studies indicate decomposition above 250°C, with hydrolytic susceptibility at extreme pH (<2 or >12).

Hypothesized Biological Activities

While direct pharmacological data for this specific isomer remains limited, structural analogs provide insights into potential mechanisms:

Adenosine Receptor Modulation

The purine core suggests affinity for adenosine receptors (A₁, A₂ₐ). Methylpiperazinyl groups in analogous compounds enhance blood-brain barrier penetration, implying CNS activity .

Enzyme Inhibition

Molecular docking simulations predict inhibition of:

  • Phosphodiesterases (PDEs): Via competitive binding to the catalytic site (ΔG = -9.2 kcal/mol).

  • Cytochrome P450 3A4: Potential drug-drug interactions require further study .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The chlorobenzyl group improves target selectivity in kinase inhibitors.

  • Prodrug Development: Esterification of the dione moiety enhances oral bioavailability in preclinical models .

Material Science

  • Coordination Chemistry: The piperazinyl nitrogen serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with luminescent properties.

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